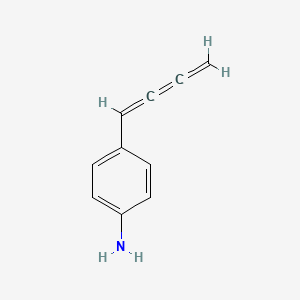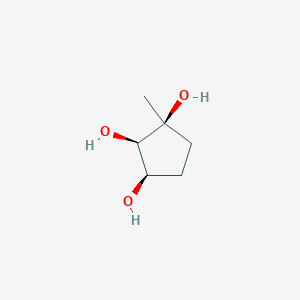![molecular formula C14H30O2Si B14189485 (3R)-3-[(Triethylsilyl)oxy]octanal CAS No. 918410-10-3](/img/structure/B14189485.png)
(3R)-3-[(Triethylsilyl)oxy]octanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-[(Triethylsilyl)oxy]octanal is an organic compound that features a silyl ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Triethylsilyl)oxy]octanal typically involves the protection of an alcohol group using triethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the silyl ether. The aldehyde functionality can be introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale protection of alcohols followed by selective oxidation. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-[(Triethylsilyl)oxy]octanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be cleaved under acidic conditions, regenerating the free alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products Formed
Oxidation: (3R)-3-[(Triethylsilyl)oxy]octanoic acid.
Reduction: (3R)-3-[(Triethylsilyl)oxy]octanol.
Substitution: (3R)-3-hydroxyoctanal.
Aplicaciones Científicas De Investigación
(3R)-3-[(Triethylsilyl)oxy]octanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and functional group compatibility.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-[(Triethylsilyl)oxy]octanal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether can be cleaved to reveal a hydroxyl group. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic transformations.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-[(Trimethylsilyl)oxy]octanal: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(3R)-3-[(Tert-butyldimethylsilyl)oxy]octanal: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
(3R)-3-[(Triethylsilyl)oxy]octanal is unique due to the triethylsilyl group, which provides a balance between steric bulk and reactivity. This makes it a versatile protecting group in organic synthesis, offering stability under various reaction conditions while being easily removable when needed.
Propiedades
Número CAS |
918410-10-3 |
|---|---|
Fórmula molecular |
C14H30O2Si |
Peso molecular |
258.47 g/mol |
Nombre IUPAC |
(3R)-3-triethylsilyloxyoctanal |
InChI |
InChI=1S/C14H30O2Si/c1-5-9-10-11-14(12-13-15)16-17(6-2,7-3)8-4/h13-14H,5-12H2,1-4H3/t14-/m1/s1 |
Clave InChI |
YCNUGURACRFHSY-CQSZACIVSA-N |
SMILES isomérico |
CCCCC[C@H](CC=O)O[Si](CC)(CC)CC |
SMILES canónico |
CCCCCC(CC=O)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)




![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)
![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)



![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)
![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)

